molecular formula C24H22FN3O6 B11343686 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11343686
M. Wt: 467.4 g/mol
InChI Key: MJBMPOMPBUWBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole core structure

Properties

Molecular Formula

C24H22FN3O6

Molecular Weight

467.4 g/mol

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22FN3O6/c25-16-5-6-19-18(14-16)22(29)20-21(15-3-1-4-17(13-15)28(31)32)27(24(30)23(20)34-19)8-2-7-26-9-11-33-12-10-26/h1,3-6,13-14,21H,2,7-12H2

InChI Key

MJBMPOMPBUWBMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluoro, morpholinyl, and nitrophenyl substituents through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromeno-pyrrole core may yield quinone derivatives, while reduction of the nitro group may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and core structure

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